molecular formula C20H28N2O6 B12338584 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate

Cat. No.: B12338584
M. Wt: 392.4 g/mol
InChI Key: TULGVVGGHWAPKH-UHFFFAOYSA-N
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Description

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate is a chemical compound that features a phenylene core substituted with morpholinomethyl groups and acetate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate typically involves the reaction of 2,5-diformyl-1,4-phenylene diacetate with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the morpholinomethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate can undergo various chemical reactions, including:

    Oxidation: The morpholinomethyl groups can be oxidized to form corresponding N-oxides.

    Reduction: The acetate esters can be reduced to alcohols under suitable conditions.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.

Major Products

    Oxidation: N-oxides of the morpholinomethyl groups.

    Reduction: Alcohol derivatives of the phenylene core.

    Substitution: Various substituted phenylene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholinomethyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The acetate esters may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(hydroxymethyl)furan: A bio-based diol with applications in polymer synthesis.

    2,5-Bis(dimethylaminomethyl)furan: Used in the synthesis of dyes and pigments.

    2,5-Bis(methylallyl thioester)-thiadiazole: A high refractive index monomer used in advanced materials.

Uniqueness

2,5-Bis(morpholinomethyl)-1,4-phenylene diacetate is unique due to the presence of both morpholinomethyl groups and acetate esters, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

[4-acetyloxy-2,5-bis(morpholin-4-ylmethyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-15(23)27-19-11-18(14-22-5-9-26-10-6-22)20(28-16(2)24)12-17(19)13-21-3-7-25-8-4-21/h11-12H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULGVVGGHWAPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1CN2CCOCC2)OC(=O)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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